molecular formula C13H12N2O2 B13558881 3-(1H-indol-1-yl)-2,6-piperidinedione

3-(1H-indol-1-yl)-2,6-piperidinedione

Katalognummer: B13558881
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: PECBNOFEMHFECB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)piperidine-2,6-dione typically involves the formation of the indole ring followed by its attachment to the piperidine-2,6-dione structure. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the piperidine-2,6-dione moiety, cyclization reactions involving appropriate precursors can be employed .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-indol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione .

Wissenschaftliche Forschungsanwendungen

3-(1H-indol-1-yl)piperidine-2,6-dione has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1H-indol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The piperidine-2,6-dione moiety can also interact with biological molecules, contributing to the compound’s overall effects . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1H-indol-1-yl)piperidine-2,6-dione is unique due to its specific combination of the indole and piperidine-2,6-dione moieties, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications .

Eigenschaften

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

3-indol-1-ylpiperidine-2,6-dione

InChI

InChI=1S/C13H12N2O2/c16-12-6-5-11(13(17)14-12)15-8-7-9-3-1-2-4-10(9)15/h1-4,7-8,11H,5-6H2,(H,14,16,17)

InChI-Schlüssel

PECBNOFEMHFECB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.